molecular formula C17H14N2O4S B4055419 2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid

2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid

Cat. No.: B4055419
M. Wt: 342.4 g/mol
InChI Key: VFJVNWXOXRXWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid is a useful research compound. Its molecular formula is C17H14N2O4S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.06742811 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Industrial Applications of Nicotinic Acid Nicotinic acid, closely related to the compound , plays a crucial role in various industrial applications due to its essential nutrient properties for humans and animals. It's utilized as an antipelagic agent and is industrially produced mainly through the oxidation of 5-ethyl-2-methylpyridine. However, this process's environmental impact, particularly the emission of nitrous oxide, necessitates the exploration of more ecological production methods. Research highlights the importance of developing green chemistry approaches to produce nicotinic acid, leveraging commercially available raw materials like 3-methylpyridine, to minimize environmental burdens (Lisicki, Nowak, & Orlińska, 2022).

Enhancement of Nicotinic Acid Production The extraction and production of nicotinic acid, another name for pyridine-3-carboxylic acid, are pivotal for its application in food, pharmaceutical, and biochemical industries. The study on the extraction of this acid using 1-dioctylphosphoryloctane (TOPO) with various diluents reveals that the extraction efficiency can significantly increase by adjusting TOPO composition and initial acid concentration. This research provides insights into improving nicotinic acid production processes, enhancing their efficiency and applicability across multiple industries (Kumar & Babu, 2009).

Advances in Nicotinic Acid Derivatives The synthesis and investigation of nicotinic acid derivatives uncover their potential insecticidal activities, offering a novel approach to pest control. This research not only broadens the understanding of nicotinic acid's applications but also opens new avenues for developing environmentally friendly insecticides that leverage the properties of nicotinic acid derivatives (Deshmukh, Patil, & Shripanavar, 2012).

Exploring Thionicotinic Acid Derivatives The study of thionicotinic acid derivatives provides insights into their vasorelaxation and antioxidation properties. These derivatives represent a novel class of compounds with potential therapeutic applications, highlighting the versatility of nicotinic acid and its derivatives in contributing to medical research and potential treatments (Prachayasittikul et al., 2010).

Properties

IUPAC Name

2-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-10-4-2-5-11(8-10)19-14(20)9-13(16(19)21)24-15-12(17(22)23)6-3-7-18-15/h2-8,13H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJVNWXOXRXWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid
Reactant of Route 2
2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid
Reactant of Route 3
2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid
Reactant of Route 4
2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid
Reactant of Route 5
2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid
Reactant of Route 6
2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.